Cas no 407600-14-0 (9H-Purin-6-amine,2-propyl-)

9H-Purin-6-amine,2-propyl- structure
9H-Purin-6-amine,2-propyl- structure
Product name:9H-Purin-6-amine,2-propyl-
CAS No:407600-14-0
MF:C8H11N5
Molecular Weight:177.20644
CID:326153
PubChem ID:10511508

9H-Purin-6-amine,2-propyl- Properties

Names and Identifiers

    • 9H-Purin-6-amine,2-propyl-
    • 1H-Purin-6-amine, 2-propyl- (9CI)
    • SCHEMBL215053
    • 1H-Purin-6-amine, 2-propyl- (9CI)
    • propyl adenine
    • BS-53222
    • 2-propyl-7H-purin-6-amine
    • 2-Propyl-9H-purin-6-ylamine
    • 407600-14-0
    • F76271
    • 1H-Purin-6-amine, 2-propyl-
    • DB-279395
    • Inchi: InChI=1S/C8H11N5/c1-2-3-5-12-7(9)6-8(13-5)11-4-10-6/h4H,2-3H2,1H3,(H3,9,10,11,12,13)
    • InChIKey: USCCECGPGBGFOM-UHFFFAOYSA-N
    • SMILES: C(C1N=C2C(N=CN2)=C(N)N=1)CC

Computed Properties

  • 精确分子量: 177.10144537g/mol
  • 同位素质量: 177.10144537g/mol
  • Isotope Atom Count: 0
  • 氢键供体数量: 2
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 可旋转化学键数量: 2
  • 复杂度: 174
  • 共价键单元数量: 1
  • 确定原子立构中心数量: 0
  • 不确定原子立构中心数量: 0
  • 确定化学键立构中心数量: 0
  • 不确定化学键立构中心数量: 0
  • 拓扑分子极性表面积: 80.5Ų
  • XLogP3: 0.9

9H-Purin-6-amine,2-propyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR00CYBZ-250mg
1H-Purin-6-amine, 2-propyl- (9CI)
407600-14-0 97%
250mg
$88.00 2025-02-12
1PlusChem
1P00CY3N-250mg
1H-Purin-6-amine, 2-propyl- (9CI)
407600-14-0 97%
250mg
$142.00 2024-05-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTY596-100mg
2-propyl-7H-purin-6-amine
407600-14-0 95%
100mg
¥422.0 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTY596-250mg
2-propyl-7H-purin-6-amine
407600-14-0 95%
250mg
¥705.0 2024-04-19
eNovation Chemicals LLC
Y1241677-250mg
1H-Purin-6-amine, 2-propyl- (9CI)
407600-14-0 97%
250mg
$135 2025-02-26
eNovation Chemicals LLC
Y1241677-100mg
1H-Purin-6-amine, 2-propyl- (9CI)
407600-14-0 97%
100mg
$100 2025-02-26
Chemenu
CM236671-250mg
2-Propyl-7H-purin-6-amine
407600-14-0 97%
250mg
$*** 2023-05-30
Ambeed
A100938-1g
2-Propyl-7H-purin-6-amine
407600-14-0 97%
1g
$204.0 2025-02-22
eNovation Chemicals LLC
Y1241677-250mg
1H-Purin-6-amine, 2-propyl- (9CI)
407600-14-0 97%
250mg
$180 2024-06-06
Aaron
AR00CYBZ-100mg
1H-Purin-6-amine, 2-propyl- (9CI)
407600-14-0 97%
100mg
$52.00 2025-02-12

9H-Purin-6-amine,2-propyl- Literature

Additional information on 9H-Purin-6-amine,2-propyl-

9H-Purin-6-amine, 2-propyl-

The compound with CAS No. 407600-14-0, known as 9H-Purin-6-amine, 2-propyl-, is a purine derivative that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the purine family, which is a class of heterocyclic aromatic compounds with a wide range of biological activities. The purine structure serves as a fundamental framework for various bioactive molecules, including nucleotides, nucleosides, and numerous pharmaceutical agents.

The chemical structure of 9H-Purin-6-amine, 2-propyl- consists of a purine ring system with an amino group at position 6 and a propyl substituent at position 2. This substitution pattern influences the compound's physicochemical properties and biological activity. The purine ring is composed of two fused nitrogen-containing rings: an imidazole ring and a pyrimidine ring. The presence of the amino group at position 6 introduces additional hydrogen bonding capabilities, which can enhance interactions with biological targets.

Recent studies have highlighted the potential of 9H-Purin-6-amine, 2-propyl- as a lead compound in drug discovery. Researchers have explored its ability to modulate key biological pathways, such as those involved in inflammation, cancer, and neurodegenerative diseases. For instance, investigations into its anti-inflammatory properties have revealed that it can inhibit certain enzymes associated with inflammatory responses. These findings suggest that the compound may serve as a basis for developing novel therapeutic agents targeting inflammatory conditions.

In addition to its pharmacological applications, 9H-Purin-6-amine, 2-propyl- has also been studied for its role in nucleic acid chemistry. Purine derivatives are often used as building blocks in the synthesis of oligonucleotides and other nucleic acid analogs. The introduction of the propyl group at position 2 may enhance the stability or solubility of these molecules, making them more suitable for use in diagnostic or therapeutic applications.

The synthesis of 9H-Purin-6-amine, 2-propyl- typically involves multi-step organic reactions. One common approach is the modification of a base purine structure through alkylation or substitution reactions to introduce the propyl group at position 2. Researchers have optimized these synthetic routes to improve yield and purity, ensuring that the compound is readily available for further studies.

From an analytical standpoint, 9H-Purin-6-amine, 2-propyl- can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These methods provide detailed insights into the compound's molecular structure and purity. Advanced analytical techniques have also been employed to study its interaction with biological targets at the molecular level.

Looking ahead, the potential applications of 9H-Purin-6-amine, 2-propyl-* are vast and promising. Its role in drug discovery continues to be explored through collaborative efforts between academic institutions and pharmaceutical companies. As research progresses, it is anticipated that this compound will contribute significantly to the development of innovative therapies addressing unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:407600-14-0)9H-Purin-6-amine,2-propyl-
A1028619
Purity:99%
Quantity:1g
Price ($):343.0